molecular formula C9H4Cl2FN B11817454 2,8-Dichloro-5-fluoroquinoline

2,8-Dichloro-5-fluoroquinoline

Cat. No.: B11817454
M. Wt: 216.04 g/mol
InChI Key: GIQJLMBKUKVTBW-UHFFFAOYSA-N
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Description

2,8-Dichloro-5-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H4Cl2FN It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dichloro-5-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dichloroaniline with 2,2,2-trifluoroethyl acrylate under specific conditions to form the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-5-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinolines, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

2,8-Dichloro-5-fluoroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dichloro-5-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to cell death .

Comparison with Similar Compounds

2,8-Dichloro-5-fluoroquinoline can be compared with other fluorinated quinolines, such as:

  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

These compounds share similar structural features but differ in the position and number of fluorine atoms.

Properties

Molecular Formula

C9H4Cl2FN

Molecular Weight

216.04 g/mol

IUPAC Name

2,8-dichloro-5-fluoroquinoline

InChI

InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)5-1-4-8(11)13-9(5)6/h1-4H

InChI Key

GIQJLMBKUKVTBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)F)Cl)Cl

Origin of Product

United States

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